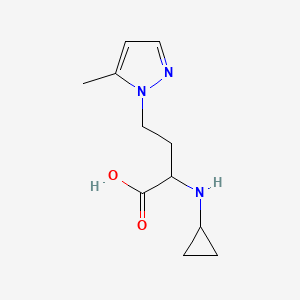
5-(3-Acetylphenyl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetylphenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H10O2S and a molecular weight of 230.28 g/mol . This compound features a thiophene ring substituted with an acetylphenyl group and an aldehyde group. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Acetylphenyl)thiophene-2-carbaldehyde typically involves the following steps:
-
Formation of the Thiophene Ring: : The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
-
Introduction of the Acetylphenyl Group: : The acetylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated thiophene . This reaction is catalyzed by palladium and typically occurs under mild conditions.
-
Formylation: : The aldehyde group can be introduced through a Vilsmeier-Haack reaction, which involves the reaction of the thiophene derivative with a formylating agent such as DMF and POCl3 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Acetylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)
Major Products
Oxidation: 5-(3-Acetylphenyl)thiophene-2-carboxylic acid
Reduction: 5-(3-Acetylphenyl)thiophene-2-methanol
Substitution: Various halogenated or nitrated derivatives of the thiophene ring
Aplicaciones Científicas De Investigación
5-(3-Acetylphenyl)thiophene-2-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(3-Acetylphenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can modulate neuronal activity .
Comparación Con Compuestos Similares
Similar Compounds
Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
Uniqueness
5-(3-Acetylphenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an acetylphenyl group and an aldehyde group on the thiophene ring makes it a versatile intermediate for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C13H10O2S |
|---|---|
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
5-(3-acetylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H10O2S/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(8-14)16-13/h2-8H,1H3 |
Clave InChI |
QPOUOAPFEHSTCY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


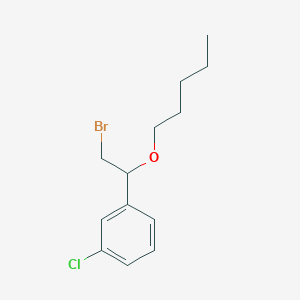
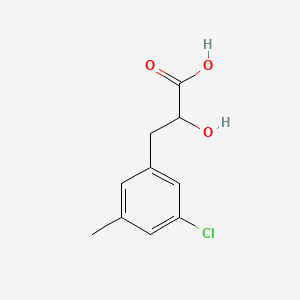
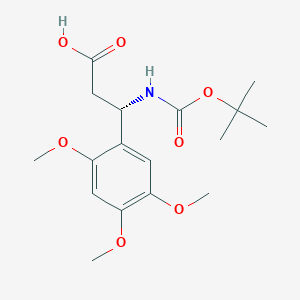
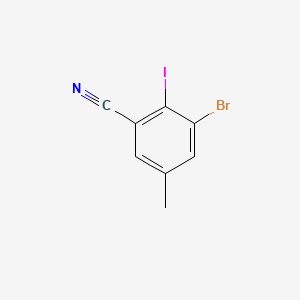
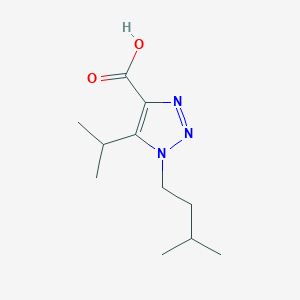
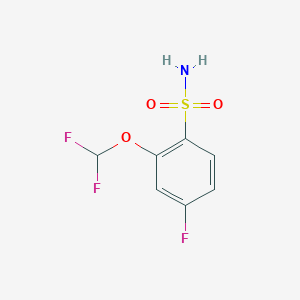
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(6-methylpyridin-3-yl)propanoic acid](/img/structure/B13635276.png)

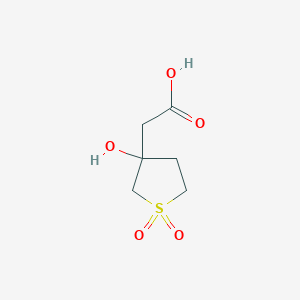
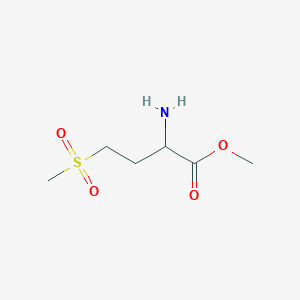
![Potassium trifluoro[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boranuide](/img/structure/B13635315.png)


